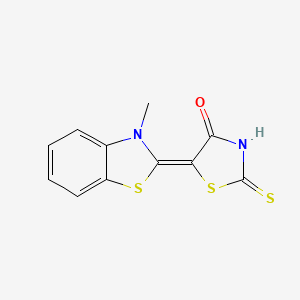![molecular formula C25H25NO4 B10811922 Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10811922.png)
Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method involves the Hantzsch reaction, which is a three-component condensation reaction. This process generally includes:
Reactants: : Benzaldehyde, ethyl acetoacetate, ammonium acetate, and methyl acetoacetate.
Conditions: : The reaction is carried out in ethanol under reflux conditions.
Catalysts: : Sometimes, catalysts like piperidine can be used to enhance the reaction rate.
The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and efficiency. This often involves:
High-throughput reactors: to handle large volumes.
Continuous flow systems: to maintain a steady state and minimize reaction times.
Automated control systems: to precisely manage reaction parameters like temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of reactions, including:
Oxidation: : It can be oxidized to form quinoline derivatives.
Reduction: : Reduction can yield dihydroquinoline derivatives.
Substitution: : Halogenation and other substitution reactions can modify the phenyl ring or other parts of the molecule.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: : Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Oxidation: : Formation of quinoline-2-carboxylate derivatives.
Reduction: : Formation of dihydroquinoline derivatives.
Substitution: : Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate finds applications in various fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Used in the study of enzyme interactions and molecular docking studies.
Medicine: : Potential therapeutic agent for treating diseases like cancer and malaria due to its pharmacological properties.
Industry: : As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. It has shown affinity for binding to enzymes and receptors involved in critical biological pathways.
Molecular Targets: : Enzymes like kinases, which play roles in cell signaling and regulation.
Pathways Involved: : May inhibit or modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Compared to other hexahydroquinoline derivatives, Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique benzyloxyphenyl substitution, which can influence its biological activity and chemical properties.
Similar Compounds:Methyl 4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : Lacks the benzyloxy group.
Ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : Ethyl ester instead of methyl.
Methyl 4-[2-(methoxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : Methoxy group instead of benzyloxy.
Properties
Molecular Formula |
C25H25NO4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25NO4/c1-16-22(25(28)29-2)23(24-19(26-16)12-8-13-20(24)27)18-11-6-7-14-21(18)30-15-17-9-4-3-5-10-17/h3-7,9-11,14,23,26H,8,12-13,15H2,1-2H3 |
InChI Key |
NGXKMAGKQDPYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B10811842.png)
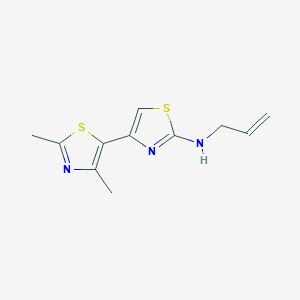
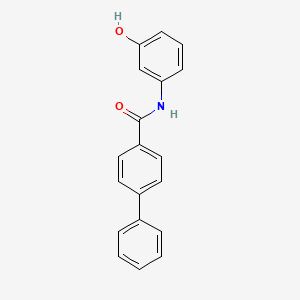
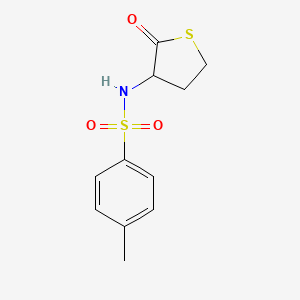
![1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B10811878.png)
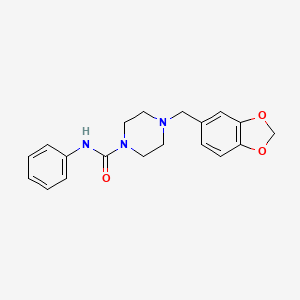
![2-[(4-Methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10811903.png)
![1-[5-(4-Chloro-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone](/img/structure/B10811908.png)
![2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B10811916.png)
![4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B10811926.png)
![2-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B10811934.png)
![Dibenzo[b,f]azepine-5-carboxylic acid methylamide](/img/structure/B10811938.png)
![2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione](/img/structure/B10811942.png)
